molecular formula C24H29N3O4 B10997072 1-(2-methoxyethyl)-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-4-carboxamide

1-(2-methoxyethyl)-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-4-carboxamide

Cat. No.: B10997072
M. Wt: 423.5 g/mol
InChI Key: RSNWKMMUSMWZLJ-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-4-carboxamide involves multiple steps, typically starting with the preparation of the indole core. The synthetic route may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the indole nitrogen with 2-methoxyethyl chloride under basic conditions.

    Attachment of the Morpholinyl Ethoxyphenyl Moiety: This can be done through a nucleophilic substitution reaction where the indole derivative reacts with 4-(2-chloroethoxy)phenylmorpholine in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-methoxyethyl)-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-methoxyethyl)-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-(2-methoxyethyl)-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-4-carboxamide can be compared with other similar compounds, such as:

    1-(2-methoxyethyl)-N-{4-[2-(piperidin-4-yl)ethoxy]phenyl}-1H-indole-4-carboxamide: This compound has a piperidine ring instead of a morpholine ring, which can affect its biological activity and solubility.

    1-(2-methoxyethyl)-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-3-carboxamide: This compound has a carboxamide group at the 3-position of the indole ring, which can influence its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[4-(2-morpholin-4-ylethoxy)phenyl]indole-4-carboxamide

InChI

InChI=1S/C24H29N3O4/c1-29-15-14-27-10-9-21-22(3-2-4-23(21)27)24(28)25-19-5-7-20(8-6-19)31-18-13-26-11-16-30-17-12-26/h2-10H,11-18H2,1H3,(H,25,28)

InChI Key

RSNWKMMUSMWZLJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)C(=O)NC3=CC=C(C=C3)OCCN4CCOCC4

Origin of Product

United States

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